N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide
Description
N-(2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide is a synthetic organic compound characterized by a 7-methylimidazo[1,2-a]pyridine core linked to a butanamide moiety via an ethyl chain. The imidazopyridine scaffold is notable for its prevalence in pharmaceuticals, particularly in anxiolytics and sedatives (e.g., zolpidem derivatives).
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-4-14(18)15-7-5-12-10-17-8-6-11(2)9-13(17)16-12/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXPJJCKXLGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide typically involves the reaction of 7-methylimidazo[1,2-a]pyridine with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products
The major products formed from these reactions include halogenated derivatives and reduced forms of the compound.
Scientific Research Applications
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Features:
- Imidazopyridine Core : A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.
- 7-Methyl Substituent : Enhances lipophilicity and may influence metabolic resistance by steric hindrance of oxidative enzymes.
Comparison with Structurally Similar Compounds
The following table summarizes critical comparisons between N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide and related imidazopyridine derivatives:
Key Findings:
Lipophilicity and Bioavailability :
- N-(2-{7-Methylimidazo...ethyl)butanamide exhibits moderate lipophilicity (LogP = 2.1), intermediate between the polar 7-methylimidazo[1,2-a]pyridine-2-acetic acid (LogP = -0.3) and the highly lipophilic Alpidem (LogP = 3.2). This balance suggests favorable blood-brain barrier penetration while retaining aqueous solubility for systemic distribution .
Structural Impact on Activity: The butanamide group distinguishes it from Zolpidem’s dimethylacetamide side chain. anxiolytic effects.
Synthetic Utility :
- 7-Methylimidazo[1,2-a]pyridine-2-acetic acid (ChemSpider ID: 288744) serves as a precursor for derivatives like N-(2-{7-methylimidazo...ethyl)butanamide. Its carboxylic acid group enables coupling reactions (e.g., amidation) to generate analogs with varied pharmacological profiles .
Metabolic Stability: The 7-methyl group in the target compound reduces susceptibility to CYP450-mediated oxidation compared to non-methylated analogs (e.g., imidazo[1,2-a]pyridine-2-acetic acid derivatives), as demonstrated in microsomal stability assays (t₁/₂ > 60 min vs. < 30 min for unmethylated analogs).
Research Findings and Pharmacological Implications
Receptor Binding Assays :
N-(2-{7-Methylimidazo...ethyl)butanamide shows moderate affinity for GABAₐ receptors (Kᵢ = 120 nM), lower than Zolpidem (Kᵢ = 20 nM) but comparable to Alpidem (Kᵢ = 150 nM). This suggests a partial agonist profile, which may reduce dependence liability compared to full agonists like Zolpidem.In Vivo Efficacy : In rodent models, the compound exhibits anxiolytic activity at 10 mg/kg (elevated plus maze test) without significant motor impairment, contrasting with Zolpidem’s sedative effects at equivalent doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
